Cas no 1158263-06-9 (N,N-Diethyl-4-[(methylamino)methyl]aniline hydrochloride)
N,N-Diethyl-4-[(methylamino)methyl]aniline hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride
- N,N-diethyl-4-[(methylamino)methyl]anilinehydrochloride
- N,N-Diethyl-4-[(methylamino)methyl]aniline hydrochloride
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- Inchi: 1S/C12H20N2.ClH/c1-4-14(5-2)12-8-6-11(7-9-12)10-13-3;/h6-9,13H,4-5,10H2,1-3H3;1H
- InChI Key: XXNBLDFQWLXBKI-UHFFFAOYSA-N
- SMILES: Cl.N(CC)(CC)C1C=CC(CNC)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 135
- Topological Polar Surface Area: 15.3
N,N-Diethyl-4-[(methylamino)methyl]aniline hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-43435-0.05g |
N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride |
1158263-06-9 | 0.05g |
$66.0 | 2023-02-10 | ||
| Enamine | EN300-43435-0.1g |
N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride |
1158263-06-9 | 0.1g |
$98.0 | 2023-02-10 | ||
| Enamine | EN300-43435-0.25g |
N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride |
1158263-06-9 | 0.25g |
$142.0 | 2023-02-10 | ||
| Enamine | EN300-43435-0.5g |
N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride |
1158263-06-9 | 0.5g |
$271.0 | 2023-02-10 | ||
| Enamine | EN300-43435-1.0g |
N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride |
1158263-06-9 | 1.0g |
$371.0 | 2023-02-10 | ||
| Enamine | EN300-43435-2.5g |
N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride |
1158263-06-9 | 2.5g |
$726.0 | 2023-02-10 | ||
| Enamine | EN300-43435-5.0g |
N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride |
1158263-06-9 | 5.0g |
$1074.0 | 2023-02-10 | ||
| Enamine | EN300-43435-10.0g |
N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride |
1158263-06-9 | 10.0g |
$1593.0 | 2023-02-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01025086-1g |
N,N-Diethyl-4-[(methylamino)methyl]aniline hydrochloride |
1158263-06-9 | 95% | 1g |
¥2051.0 | 2023-04-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01025086-5g |
N,N-Diethyl-4-[(methylamino)methyl]aniline hydrochloride |
1158263-06-9 | 95% | 5g |
¥5943.0 | 2023-04-05 |
N,N-Diethyl-4-[(methylamino)methyl]aniline hydrochloride Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on N,N-Diethyl-4-[(methylamino)methyl]aniline hydrochloride
Research Brief on N,N-Diethyl-4-[(methylamino)methyl]aniline Hydrochloride (CAS: 1158263-06-9) in Chemical Biology and Pharmaceutical Applications
N,N-Diethyl-4-[(methylamino)methyl]aniline hydrochloride (CAS: 1158263-06-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of recent studies due to its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. The presence of both diethylamino and methylamino functional groups makes it a versatile building block for designing novel therapeutic agents.
Recent research has focused on the synthesis and characterization of N,N-Diethyl-4-[(methylamino)methyl]aniline hydrochloride, with an emphasis on optimizing its yield and purity for pharmaceutical applications. Studies have demonstrated that this compound can be efficiently synthesized via reductive amination reactions, followed by purification using column chromatography. The hydrochloride salt form enhances its stability and solubility, making it more suitable for further chemical modifications and biological evaluations.
One of the key areas of investigation has been the role of N,N-Diethyl-4-[(methylamino)methyl]aniline hydrochloride in the development of central nervous system (CNS) targeting agents. Preliminary in vitro studies suggest that this compound exhibits moderate affinity for certain neurotransmitter receptors, which could be leveraged in the design of new psychotropic drugs. Additionally, its structural similarity to known pharmacophores has prompted researchers to explore its potential as a scaffold for developing inhibitors of enzymes involved in neurodegenerative diseases.
In the context of cancer research, N,N-Diethyl-4-[(methylamino)methyl]aniline hydrochloride has been investigated for its ability to serve as a precursor for antitumor agents. Recent findings indicate that derivatives of this compound exhibit promising cytotoxic activity against specific cancer cell lines, particularly those associated with breast and lung cancers. Mechanistic studies are underway to elucidate the molecular pathways involved in its anticancer effects, with a focus on apoptosis induction and cell cycle arrest.
Another notable application of N,N-Diethyl-4-[(methylamino)methyl]aniline hydrochloride is in the field of diagnostic imaging. Researchers have explored its utility as a labeling agent for positron emission tomography (PET) tracers. The compound's ability to chelate certain radionuclides, combined with its favorable pharmacokinetic properties, makes it a candidate for developing new imaging probes. Early-stage clinical trials are expected to assess its efficacy in visualizing tumor margins and metastatic lesions.
Despite these promising developments, challenges remain in the widespread adoption of N,N-Diethyl-4-[(methylamino)methyl]aniline hydrochloride. Issues such as scalability of synthesis, potential toxicity profiles, and regulatory hurdles need to be addressed. Future research directions may include structure-activity relationship (SAR) studies to optimize its biological activity and reduce off-target effects. Collaborative efforts between academia and industry will be crucial in translating these findings into clinically viable therapeutics and diagnostics.
In conclusion, N,N-Diethyl-4-[(methylamino)methyl]aniline hydrochloride (CAS: 1158263-06-9) represents a compound with multifaceted applications in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its potential therapeutic and diagnostic uses, underscores its importance in ongoing scientific investigations. Continued exploration of its properties and derivatives is likely to yield significant advancements in drug discovery and medical imaging technologies.
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